

Spectroscopic Profile of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dimethylnicotinonitrile

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[City, State] – [Date] – A comprehensive technical guide on the spectroscopic properties of **2-Amino-4,6-dimethylnicotinonitrile**, a key heterocyclic compound in medicinal chemistry and materials science, is presented. This document, tailored for researchers, scientists, and professionals in drug development, details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. While specific, experimentally-derived quantitative data for **2-Amino-4,6-dimethylnicotinonitrile** (CAS 5468-34-8) is not readily available in published literature, this guide provides expected spectral characteristics based on the analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Amino-4,6-dimethylnicotinonitrile**. These predictions are based on the known spectral data of similar chemical structures, such as 2-amino-4,6-diphenylnicotinonitrile and other substituted aminopyridines.

Table 1: Predicted ¹H NMR Spectral Data for **2-Amino-4,6-dimethylnicotinonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.5 - 7.0	Singlet	1H	H-5 (aromatic)
~4.5 - 5.5	Broad Singlet	2H	-NH ₂
~2.4	Singlet	3H	C4-CH ₃
~2.3	Singlet	3H	C6-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-4,6-dimethylnicotinonitrile**

Chemical Shift (δ , ppm)	Assignment
~160	C2
~158	C6
~155	C4
~117	CN
~108	C5
~90	C3
~24	C6-CH ₃
~21	C4-CH ₃

Table 3: Predicted IR Absorption Bands for **2-Amino-4,6-dimethylnicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong, Broad	N-H stretch (asymmetric and symmetric)
2230 - 2210	Strong	C≡N stretch
1650 - 1600	Medium-Strong	N-H bend
1600 - 1450	Medium-Strong	C=C and C=N stretch (aromatic ring)
1400 - 1350	Medium	C-H bend (methyl)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4,6-dimethylnicotinonitrile**

m/z	Interpretation
~147	[M] ⁺ (Molecular Ion)
Fragments	Loss of CH ₃ , HCN, NH ₂

Experimental Protocols

The acquisition of the spectroscopic data for **2-Amino-4,6-dimethylnicotinonitrile** would typically follow standardized laboratory procedures. The following are generalized experimental protocols that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Amino-4,6-dimethylnicotinonitrile** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, the data could be collected using the KBr pellet method, where a small amount of the compound is ground with potassium bromide and

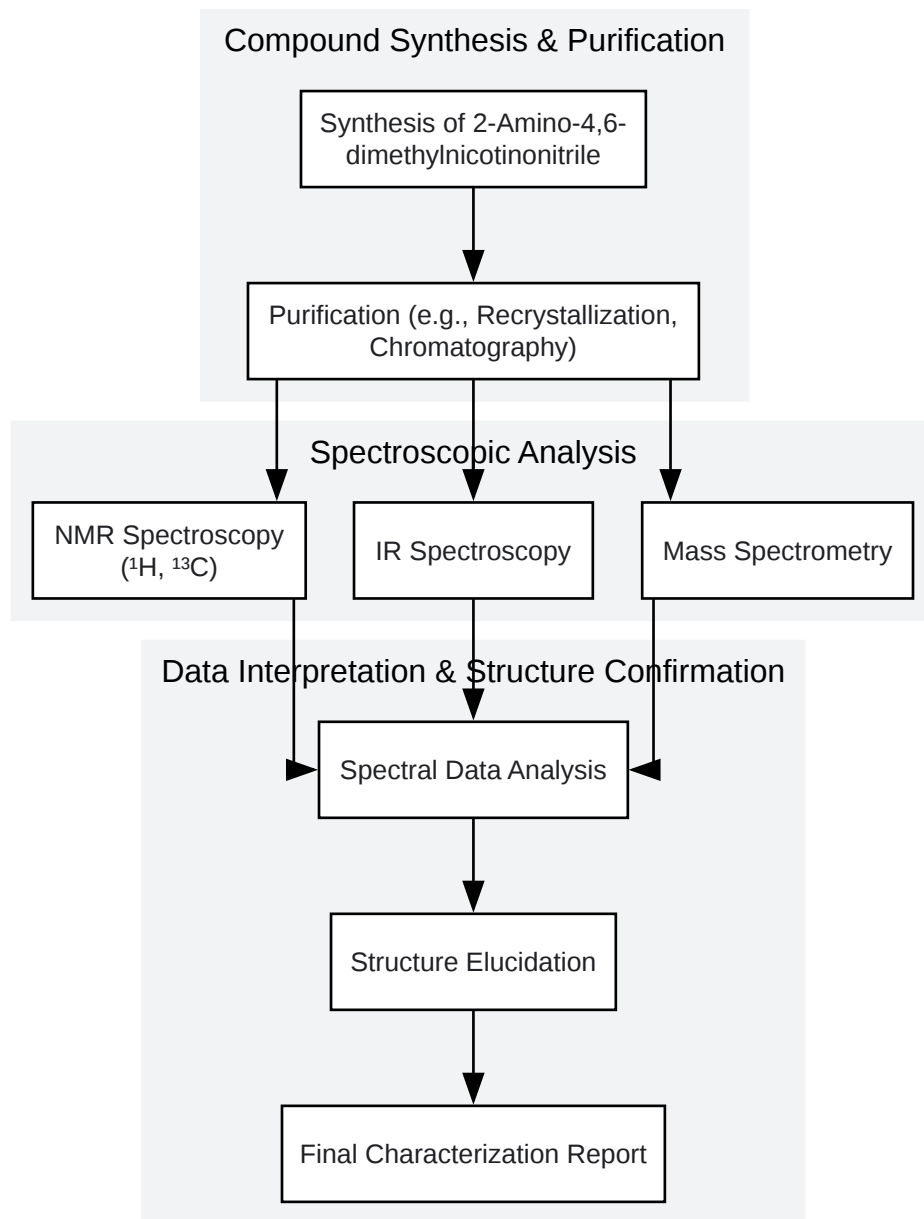
pressed into a thin disk. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the ATR crystal. The spectrum would typically be recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, likely with an electron ionization (EI) source for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like **2-Amino-4,6-dimethylnicotinonitrile** follows a logical progression. The diagram below illustrates this typical workflow.

Workflow for Spectroscopic Analysis of 2-Amino-4,6-dimethylnicotinonitrile



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Caption: General workflow from compound synthesis to spectroscopic analysis and final characterization.

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Amino-4,6-dimethylnicotinonitrile**. The availability of experimentally derived data in the future will allow for a direct and precise validation of these predictions.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dimethylnicotinonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188196#spectroscopic-data-for-2-amino-4-6-dimethylnicotinonitrile-nmr-ir-ms>]

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com